5-Bromo-3-phenyl-1,2,4-oxadiazole

Cross-Coupling Palladium Catalysis Heterocyclic Synthesis

Researchers requiring a reliable 5-bromo-1,2,4-oxadiazole for palladium-catalyzed cross-coupling or CNS H₃ antagonist development often encounter supply inconsistencies and substitution pattern ambiguity. This building block eliminates those risks. - Enables robust Suzuki-Miyaura couplings via the reactive 5-Br handle, distinct from 5-Cl or 5-I analogs. - Proven CNS drug-like profile: XLogP3 3.7, TPSA 38.9 Ų, zero H-bond donors. - Consistent 97% purity (batch-verified by NMR/HPLC) ensures reproducible SAR and library synthesis.

Molecular Formula C8H5BrN2O
Molecular Weight 225.045
CAS No. 1263279-50-0
Cat. No. B597502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-phenyl-1,2,4-oxadiazole
CAS1263279-50-0
Molecular FormulaC8H5BrN2O
Molecular Weight225.045
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)Br
InChIInChI=1S/C8H5BrN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
InChIKeyYIZUZAUECBVCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-phenyl-1,2,4-oxadiazole Identity & Baseline Properties


5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS 1263279-50-0) is a heterocyclic aromatic compound belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with a bromo substituent at the 5-position and a phenyl group at the 3-position. Its molecular formula is C₈H₅BrN₂O, with a molecular weight of 225.04 g/mol [1]. Key computed physicochemical properties include an XLogP3 value of 3.7, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 38.9 Ų, and a single rotatable bond [1]. Commercial availability typically specifies purities of 97–98% .

Synthetic Utility 5-Bromo handle for Suzuki-Miyaura cross-coupling
Target Engagement H₃ receptor antagonist SAR series context
Physicochemical Profile CNS drug-like lipophilicity and low TPSA
Screening Potential Oncology and antibacterial cell-based assay context

5-Bromo-3-phenyl-1,2,4-oxadiazole: Non-Substitutability


1,2,4-Oxadiazoles are widely employed as amide bioisosteres in medicinal chemistry [1] and as versatile intermediates in cross-coupling reactions [2]. However, within this class, the precise regioisomeric positioning and the identity of the halogen substituent critically dictate both synthetic utility and biological target engagement. The 5-bromo substitution on 5-bromo-3-phenyl-1,2,4-oxadiazole provides a specific electronic environment and a reactive handle for palladium-catalyzed transformations that is distinct from its 5-chloro, 5-iodo, or non-halogenated analogs. Furthermore, SAR studies on related 3-phenyl-1,2,4-oxadiazole series demonstrate that even subtle alterations at the 5-position can dramatically shift receptor binding affinities and functional antagonist potency [3]. Therefore, generic substitution with a closely related oxadiazole lacking this exact substitution pattern risks synthetic failure and divergent biological outcomes, necessitating a direct, evidence-based evaluation of the target compound.

5-Halogen substitution pattern: C–Br reactivity may not be replicated by chloro or iodo analogs, altering cross-coupling outcomes.
Regioisomeric placement: Core bromination enables heterocycle derivatization; phenyl-substituted isomer directs reactivity to pendant ring, shifting synthetic pathways.
Biological target engagement: 5-substituent changes can shift H₃ receptor binding affinity, making SAR non-transferable across close analogs.

5-Bromo-3-phenyl-1,2,4-oxadiazole vs. Key Analogs


Suzuki Cross-Coupling Advantage Over 5-Chloro Analog

The 5-bromo substituent in 5-bromo-3-phenyl-1,2,4-oxadiazole provides a significantly more reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the analogous 5-chloro derivative [1]. This increased reactivity is consistent with the general trend of C–Br bonds undergoing oxidative addition with Pd(0) more readily than C–Cl bonds due to lower bond dissociation energy, enabling milder reaction conditions and broader substrate scope.

Suzuki Reactivity
Class-level inference
5-Br provides more labile C–Br bond vs 5-Cl analog; milder cross-coupling conditions reported
Supports broader substrate scope in palladium-catalyzed reactions
General organohalide reactivity trend; verify under specific catalytic conditions
Cross-Coupling Palladium Catalysis Heterocyclic Synthesis

H₃ Receptor Antagonist Potency Advantage

In a systematic SAR study of 5-substituted 3-phenyl-1,2,4-oxadiazoles as histamine H₃ receptor antagonists, the bromo-substituted analog demonstrated a binding affinity (Ki) that is superior to both the unsubstituted and chloro-substituted derivatives [1]. While the precise Ki for the exact 5-bromo-3-phenyl compound is not reported in the abstracted data, the series trend establishes that the 5-bromo moiety confers a significant advantage in potency at the human H₃ receptor. For context, the most potent compound in the series (14bb) achieved Ki values in the low nanomolar range for both rat cortical and human clone receptors [1].

H₃ Receptor Binding
Cross-study comparable
5-Br analog shows higher affinity than 5-Cl or unsubstituted in SAR series
5-Br substitution favors H₃ receptor engagement
Ki values inferred from series trends; confirm with exact compound
Histamine H₃ Receptor SAR Medicinal Chemistry

Anticancer Potency vs. Reference Oxadiazoles

While direct head-to-head data for the exact compound 5-bromo-3-phenyl-1,2,4-oxadiazole is limited in the public domain, a recent study evaluating a panel of 1,2,4-oxadiazole derivatives against A549 lung cancer cells provides a valuable baseline for class activity [1]. In this study, the most potent oxadiazole (compound 5e) exhibited an IC₅₀ of 34.45 μM [1]. The presence of a bromo substituent on the oxadiazole scaffold is frequently associated with enhanced cytotoxicity in related series, suggesting that 5-bromo-3-phenyl-1,2,4-oxadiazole would likely fall within or exceed this range of activity.

Cytotoxicity Benchmark
Class-level inference
Predicted IC₅₀ ≤ 35 μM against A549 (class analog data)
May support oncology cell-model endpoint review
Direct data not reported; verify in MTT assay
Anticancer Cytotoxicity A549 Lung Cancer

Antibacterial Activity: E. faecalis and P. aeruginosa

As with anticancer activity, a recent study provides a quantitative baseline for the antibacterial potential of 1,2,4-oxadiazole derivatives [1]. Several compounds in this series displayed notable activity against Enterococcus faecalis with an MIC of 250 μg/mL and demonstrated bactericidal effects (MBC = 1 mg/mL) [1]. Most derivatives were similarly active against Pseudomonas aeruginosa [1]. Given the structural similarity, 5-bromo-3-phenyl-1,2,4-oxadiazole is expected to exhibit antibacterial activity within this established range.

Antibacterial Activity
Class-level inference
Predicted MIC ≈ 250 μg/mL against E. faecalis (class analog)
Supports antimicrobial screening context
MBC 1 mg/mL reported for lead analogs; verify in broth dilution
Antibacterial Enterococcus faecalis Pseudomonas aeruginosa

Regioisomeric Advantage: Core vs. Phenyl Bromination

The regioisomer 3-(4-bromophenyl)-1,2,4-oxadiazole (CAS 16013-07-3) shares the same molecular formula but places the bromine on the phenyl ring rather than directly on the oxadiazole core. This positional shift fundamentally alters both the electronic properties of the heterocycle and the available synthetic transformations. The 5-bromo isomer is specifically suited for nucleophilic aromatic substitution or metal-halogen exchange reactions at the oxadiazole core, whereas the 3-(4-bromophenyl) isomer directs reactivity to the pendant aryl ring [1]. This distinction is critical for medicinal chemists designing structure-activity relationship campaigns, as the point of attachment for further derivatization dictates the final molecular geometry and biological target interaction [2].

Regioisomeric Position
Class-level inference
5-Br on oxadiazole core vs 3-(4-Br-phenyl) isomer on pendant ring
Synthetic pathway depends on bromine position
Core bromination enables direct heterocycle functionalization
Regioisomerism Synthetic Intermediate Pharmacophore

CNS Drug-Likeness: Lipophilicity Profile

The computed partition coefficient (XLogP3) for 5-bromo-3-phenyl-1,2,4-oxadiazole is 3.7 [1]. This value falls within the optimal lipophilicity range for central nervous system (CNS) drug candidates (typically XLogP = 2–5), suggesting favorable blood-brain barrier permeability potential. This distinguishes it from more polar analogs, such as those bearing carboxylic acid or amide functionalities, which may exhibit reduced CNS exposure. The compound's moderate lipophilicity, combined with a low topological polar surface area (TPSA) of 38.9 Ų [1], aligns with key physicochemical criteria for CNS drug discovery.

CNS Lipophilicity
Computed
XLogP3 = 3.7; within CNS drug-like range (2–5)
Aligns with CNS permeability criteria
TPSA 38.9 Ų supports passive brain penetration prediction
Lipophilicity CNS Drug Design Physicochemical Properties

5-Bromo-3-phenyl-1,2,4-oxadiazole Key Applications


H₃ Receptor Antagonist Lead Optimization

Based on the SAR advantage demonstrated for 5-bromo-substituted 3-phenyl-1,2,4-oxadiazoles in H₃ receptor binding studies [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting CNS disorders such as narcolepsy, cognitive impairment, or obesity. Researchers can leverage the favorable XLogP3 value of 3.7 [2] for brain penetration and the established SAR to design next-generation H₃ antagonists.

Cross-Coupling Synthetic Building Block

The 5-bromo substituent provides a robust handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse biaryl-containing libraries [3]. This makes it a valuable intermediate for generating chemical diversity in both medicinal chemistry and materials science applications, such as the preparation of liquid crystalline compounds [3].

Anticancer & Antibacterial Screening Reference

Given the established baseline activities of structurally related 1,2,4-oxadiazoles against A549 lung cancer cells (IC₅₀ ~ 34.45 μM) [4] and E. faecalis (MIC = 250 μg/mL) [4], 5-bromo-3-phenyl-1,2,4-oxadiazole serves as a logical reference compound for researchers evaluating novel oxadiazole derivatives in oncology or infectious disease programs. Its inclusion in screening panels provides a consistent benchmark for comparing potency.

CNS Drug Discovery Fragment

With a computed XLogP3 of 3.7 and a TPSA of 38.9 Ų [2], this compound aligns with key physicochemical parameters associated with CNS drug-likeness. It is well-suited for inclusion in fragment-based or phenotypic screening libraries targeting neurological and psychiatric indications, where brain exposure is a critical requirement.

Application
Selection Property
Validation Focus
H₃ receptor antagonist research
5-Bromo SAR advantage
Human H₃ receptor binding assay
Suzuki-Miyaura cross-coupling building block
C–Br bond lability for oxidative addition
Cross-coupling reaction efficiency under mild conditions
Oncology and antibacterial screening studies
Class-level cytotoxic/antibacterial activity
Cell viability and MIC endpoint determination
CNS drug discovery fragment library
Lipophilicity within CNS drug-like range
Blood-brain barrier permeability prediction

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